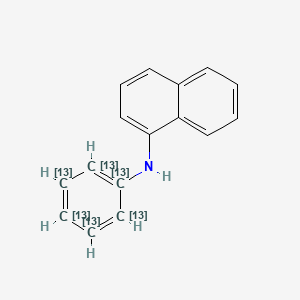
N-Phenylnaphthalen-1-amine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylnaphthalen-1-amine-13C6 is an aromatic amine with the chemical formula C16H13N. This compound is notable for its binding affinity in mouse major urinary protein, making it a significant molecule in biochemical research . The presence of the carbon-13 isotope in the compound allows for detailed nuclear magnetic resonance studies, providing insights into its structural and dynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylnaphthalen-1-amine-13C6 typically involves the reaction of naphthalene with aniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process may also involve the use of a carbon-13 labeled precursor to introduce the isotope into the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: N-Phenylnaphthalen-1-amine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted naphthalenes, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Phenylnaphthalen-1-amine-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Medicine: Investigated for its potential use in drug development due to its binding properties.
Industry: Utilized in the production of organic solar cells and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N-Phenylnaphthalen-1-amine-13C6 involves its binding to specific proteins, such as mouse major urinary protein. The compound forms multiple nonpolar contacts with the protein, enhancing its binding affinity. This interaction can influence the protein’s function and stability, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
- N-Phenyl-1-naphthylamine
- N-Phenyl-2-naphthylamine
- N-Phenyl-1-naphthalenamine
Comparison: N-Phenylnaphthalen-1-amine-13C6 is unique due to the presence of the carbon-13 isotope, which allows for advanced nuclear magnetic resonance studies. This isotopic labeling provides detailed insights into the compound’s structural and dynamic properties, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H13N |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)naphthalen-1-amine |
InChI |
InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H/i1+1,2+1,3+1,9+1,10+1,14+1 |
Clave InChI |
XQVWYOYUZDUNRW-UTVSNGSCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



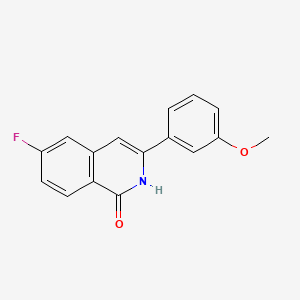
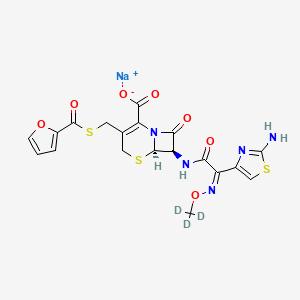

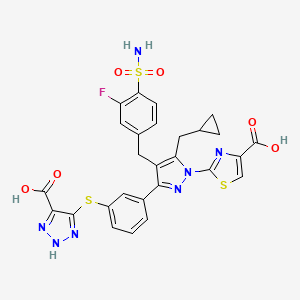
![3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15143160.png)

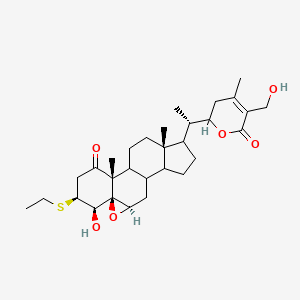
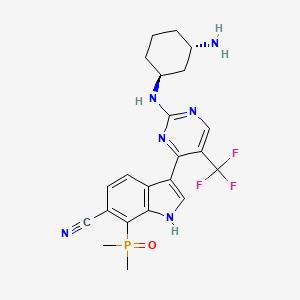
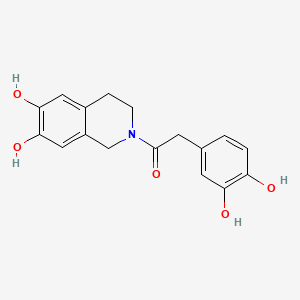
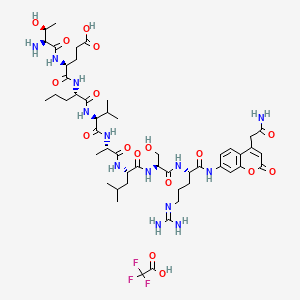
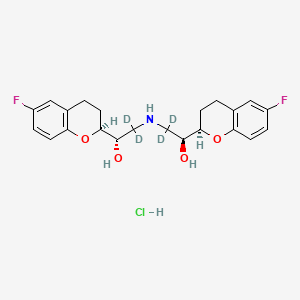
![3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide](/img/structure/B15143201.png)
![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
